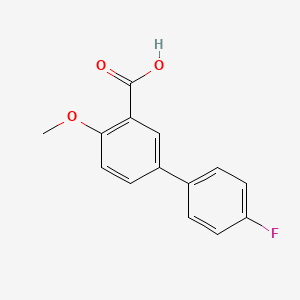

4'-Fluoro-4-methoxybiphenyl-3-carboxylic acid

Description

Properties

Molecular Formula |

C14H11FO3 |

|---|---|

Molecular Weight |

246.23 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-2-methoxybenzoic acid |

InChI |

InChI=1S/C14H11FO3/c1-18-13-7-4-10(8-12(13)14(16)17)9-2-5-11(15)6-3-9/h2-8H,1H3,(H,16,17) |

InChI Key |

YRYOMGMVFLLXKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Biological Activity

4'-Fluoro-4-methoxybiphenyl-3-carboxylic acid is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C14H11FO2. It features a biphenyl structure with a fluoro group at the para position and a methoxy group at the same ring, along with a carboxylic acid functional group. This unique arrangement contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . Studies show that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This inhibition suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Emerging evidence points to the anticancer activity of this compound. In cellular assays, it has been shown to induce apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. The proposed mechanism involves the activation of caspases and modulation of the apoptotic pathway.

Data Table: Biological Activities Overview

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound reduced levels of TNF-alpha by 50% compared to untreated controls. This suggests its potential as an anti-inflammatory agent in therapeutic applications for diseases like rheumatoid arthritis.

Case Study 3: Cancer Cell Apoptosis

A study on breast cancer cell lines treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that at a concentration of 10 µM, apoptosis was increased by over 30% compared to control cells.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares key structural features and molecular

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The fluoro group (4′-position) enhances electrophilicity and may reduce solubility in polar solvents . In contrast, the hydroxyl group in 4′-fluoro-4-hydroxybiphenyl-3-carboxylic acid increases acidity (pKa ~2-3) compared to methoxy derivatives due to resonance stabilization of the conjugate base.

Positional Isomerism :

Multi-Substituted Analogs :

- 3′,5′-Difluorobiphenyl-4-carboxylic acid exhibits higher molecular weight (250.20 g/mol) and enhanced lipophilicity due to two fluorine atoms. Such compounds are often explored in drug design for improved metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4'-fluoro-4-methoxybiphenyl-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically employs cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, coupling 3-bromo-4-methoxybenzoic acid with 4-fluorophenylboronic acid under palladium catalysis achieves moderate yields (~60–70%). Key parameters include catalyst loading (1–5 mol%), solvent (toluene/ethanol mixtures), and temperature (80–100°C). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity to >95% .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify methoxy (-OCH) and fluorine positions. For instance, the deshielded aromatic proton adjacent to fluorine appears at δ 7.8–8.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H] at m/z 262.05) and fragmentation patterns .

- X-ray Crystallography : Resolves biphenyl torsion angles and hydrogen-bonding networks involving the carboxylic acid group .

Q. What preliminary biological interactions have been reported for this compound?

- Methodological Answer : In vitro assays suggest interaction with cyclooxygenase (COX-2) and nuclear receptors (e.g., PPARγ). Researchers use competitive binding assays with fluorescent probes (e.g., ANS displacement) to quantify affinity. IC values range from 10–50 µM, depending on assay conditions (pH, temperature) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, solvent effects). To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1%).

- Impurity Analysis : HPLC-MS identifies byproducts (e.g., de-fluorinated derivatives) that may interfere with bioactivity .

- Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .

Q. What role do halogen substituents (fluoro, methoxy) play in modulating reactivity and target binding?

- Methodological Answer :

- Fluorine : Enhances metabolic stability and electron-withdrawing effects, altering π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2).

- Methoxy Group : Increases solubility and hydrogen-bonding capacity. Molecular dynamics simulations show methoxy oxygen forms stable interactions with Thr355 in PPARγ .

- Comparative Studies : Analogs lacking fluorine show 3–5× reduced binding affinity, confirmed via SPR (surface plasmon resonance) .

Q. Which advanced analytical techniques are critical for studying degradation pathways under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.